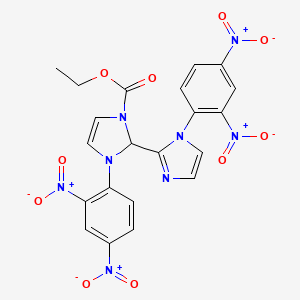![molecular formula C19H20ClNO4S B4331663 N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYLPHENOXY)METHYL]BENZAMIDE](/img/structure/B4331663.png)
N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYLPHENOXY)METHYL]BENZAMIDE
Overview
Description
N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYLPHENOXY)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a chlorinated thienyl ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYLPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thienyl and benzamide intermediates. The chlorination of the thienyl ring is a crucial step, often achieved using reagents like thionyl chloride. The final coupling reaction between the thienyl and benzamide intermediates is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated thienyl ring can be reduced to form the corresponding thiol.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienyl derivatives.
Scientific Research Applications
N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYLPHENOXY)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated thienyl ring and benzamide moiety can interact with active sites on enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
- N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-N,N-diethylthiourea
- 4-(1,1-dioxidotetrahydro-3-thienyl)morpholine
Uniqueness
N-(4-CHLORO-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(4-METHYLPHENOXY)METHYL]BENZAMIDE is unique due to the presence of the 4-methylphenoxy group, which can enhance its interaction with specific molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)-2-[(4-methylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-13-6-8-15(9-7-13)25-10-14-4-2-3-5-16(14)19(22)21-18-12-26(23,24)11-17(18)20/h2-9,17-18H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZNTVMKCRWZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3CS(=O)(=O)CC3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(2-{[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B4331584.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B4331586.png)
![3-[2-(ADAMANTAN-2-YL)ETHYL]-1-(3,4-DICHLOROPHENYL)UREA](/img/structure/B4331587.png)
![4-(2-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331596.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331606.png)
![[4-(4-butoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331614.png)
![N-(2,4-dimethylphenyl)-4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331620.png)
![Methyl 4-{3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl}benzoate](/img/structure/B4331623.png)
![2-methyl-4-(4-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331639.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331644.png)
![[4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331652.png)
![METHYL 2-{5-METHYL-4-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]-2-(PROPAN-2-YL)PHENOXY}ACETATE](/img/structure/B4331655.png)

![4-[4,4-BIS(4-METHYLPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL]-N,N-DIMETHYL-2-NITROANILINE](/img/structure/B4331684.png)
